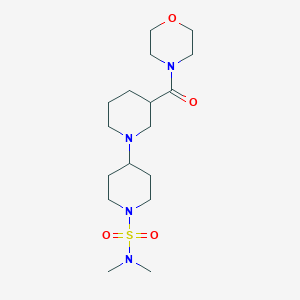
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid, also known as PEP1, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PEP1 belongs to the class of piperidine carboxylic acid derivatives and has been synthesized using various methods.
Wirkmechanismus
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid exerts its pharmacological effects by modulating various biochemical pathways. It has been reported to inhibit the activity of acetylcholinesterase and monoamine oxidase-B enzymes, leading to increased levels of acetylcholine and dopamine in the brain. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid also inhibits the production of pro-inflammatory cytokines and mediators, leading to a reduction in inflammation and pain. Furthermore, 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of acute and chronic pain. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability and solubility in water and organic solvents. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid also exhibits low toxicity and high selectivity towards its molecular targets. However, there are some limitations to using 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid in lab experiments. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, have not been fully characterized. Additionally, the optimal dosage and administration route of 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid have not been established.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer, either as a monotherapy or in combination with other anticancer agents. Additionally, further studies are needed to fully characterize the pharmacokinetic properties of 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid and to optimize its dosage and administration route for clinical use.
Synthesemethoden
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been synthesized using various methods, including the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 4-(aminomethyl)piperidine-2,6-dione, followed by the reaction with 2-aminopyrimidine-4-carboxylic acid. Another method involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 4-(aminomethyl)piperidine-2,6-dione, followed by the reaction with 2-chloropyrimidine-4-carboxylic acid. Both methods have been reported to yield 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase-B enzymes. Additionally, 4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has shown potential as a therapeutic agent for the treatment of cancer due to its ability to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
4-(2-phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-16(23)18(8-7-15-5-2-1-3-6-15)9-13-21(14-10-18)17-19-11-4-12-20-17/h1-6,11-12H,7-10,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBJKSFRBSHJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2)C(=O)O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-propyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5303601.png)
![N-benzyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5303608.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)
![3-[4-(allyloxy)phenyl]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5303621.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)
![N-{3-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5303634.png)


![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)

